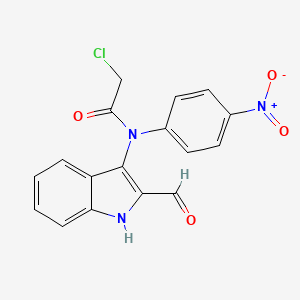
(R)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is a chiral amino acid derivative. Compounds of this nature are often used in the synthesis of peptides and other complex organic molecules due to their ability to introduce chirality and specific functional groups into the target molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinolin-4-yl group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the isoquinoline ring or reduce any double bonds present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen in the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid is used as a building block for the synthesis of complex organic molecules, including peptides and alkaloids.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving chiral amino acids.
Medicine
In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, especially in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once the Boc group is removed, the free amino group can participate in further biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-4-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-3-yl)propanoic acid
Uniqueness
The uniqueness of ®-2-((tert-Butoxycarbonyl)amino)-3-(isoquinolin-4-yl)propanoic acid lies in its specific chiral configuration and the presence of the isoquinoline ring, which can impart unique biological and chemical properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H20N2O4 |
|---|---|
Molekulargewicht |
316.35 g/mol |
IUPAC-Name |
(2R)-3-isoquinolin-4-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)8-12-10-18-9-11-6-4-5-7-13(11)12/h4-7,9-10,14H,8H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
InChI-Schlüssel |
AFJOZSVFLMOLJQ-CQSZACIVSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN=CC2=CC=CC=C21)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {3-[(acridin-9-yl)amino]-4-methylphenyl}carbamate](/img/structure/B12940686.png)



![tert-Butyl (S)-1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12940724.png)




![4-[(2-Amino-7H-purin-6-yl)amino]benzene-1-sulfonamide](/img/structure/B12940755.png)



